Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate
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Overview
Description
Isopropyl 4’-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4’-bipiperidine]-1’-carboxylate is a complex organic compound featuring a unique structure that includes a benzoimidazole moiety fused with a bipiperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4’-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4’-bipiperidine]-1’-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the benzoimidazole core, which is then fused with the bipiperidine ring system. Key steps include:
Formation of the Benzoimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Construction of the Bipiperidine Ring: This involves the cyclization of appropriate piperidine derivatives.
Coupling Reactions: The benzoimidazole and bipiperidine units are coupled using reagents such as carbodiimides or other coupling agents to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4’-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Isopropyl 4’-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Isopropyl 4’-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4’-bipiperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4’-bipiperidine]-1’-carboxylate: A closely related compound with slight structural variations.
4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Isopropyl 4’-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4’-bipiperidine]-1’-carboxylate is unique due to its specific combination of benzoimidazole and bipiperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H38N4O3 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
propan-2-yl 4-[4-[(7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzimidazol-1-yl]piperidin-1-yl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C22H38N4O3/c1-16(2)29-21(28)24-14-10-22(3,11-15-24)25-12-8-17(9-13-25)26-19-7-5-4-6-18(19)23-20(26)27/h16-19H,4-15H2,1-3H3,(H,23,27)/t18?,19-/m0/s1 |
InChI Key |
ZXKUTOMRBVXFKV-GGYWPGCISA-N |
Isomeric SMILES |
CC(C)OC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3[C@H]4CCCCC4NC3=O |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3C4CCCCC4NC3=O |
Origin of Product |
United States |
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